Momelotinib sulfate
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Overview
Description
Momelotinib sulfate is a Janus kinase (JAK) inhibitor used primarily for the treatment of myelofibrosis, a type of bone marrow cancer. It is known for its ability to inhibit JAK1, JAK2, and activin A receptor type I (ACVR1), which are crucial in the signaling pathways involved in myelofibrosis .
Preparation Methods
The synthesis of momelotinib sulfate involves several steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in alcoholic alkali to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to produce momelotinib .
Chemical Reactions Analysis
Momelotinib sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, particularly involving the morpholine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Momelotinib sulfate has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: It is used to understand the biological pathways involving JAK1, JAK2, and ACVR1.
Medicine: It is primarily used in the treatment of myelofibrosis and is being investigated for other hematologic malignancies.
Industry: Its synthesis and production methods are of interest for pharmaceutical manufacturing
Mechanism of Action
Momelotinib sulfate exerts its effects by inhibiting JAK1, JAK2, and ACVR1. This inhibition blocks the JAK-STAT signaling pathway, which is aberrant in myelofibrosis. By inhibiting these pathways, this compound reduces the production of inflammatory cytokines, decreases splenomegaly, and improves anemia by lowering hepcidin levels and increasing serum iron and hemoglobin levels .
Comparison with Similar Compounds
Momelotinib sulfate is often compared with other JAK inhibitors such as ruxolitinib and pacritinib. While ruxolitinib also inhibits JAK1 and JAK2, pacritinib inhibits JAK2 and Fms-like tyrosine kinase 3 (FLT-3) but not JAK1. This compound’s unique ability to inhibit ACVR1 in addition to JAK1 and JAK2 sets it apart, particularly in its effectiveness in treating anemia associated with myelofibrosis .
Similar Compounds
Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.
Pacritinib: A JAK2 and FLT-3 inhibitor used for myelofibrosis.
Fedratinib: Another JAK2 inhibitor used for myelofibrosis.
This compound’s unique combination of targets and its effectiveness in treating anemia make it a valuable compound in the treatment of myelofibrosis.
Properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPMRGWDSQVTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735338 |
Source
|
Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056636-06-6 |
Source
|
Record name | Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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